Product packaging for 4-Pentynoic acid(Cat. No.:CAS No. 6089-09-4)

4-Pentynoic acid

Cat. No.: B122968
CAS No.: 6089-09-4
M. Wt: 98.10 g/mol
InChI Key: MLBYLEUJXUBIJJ-UHFFFAOYSA-N
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Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B122968 4-Pentynoic acid CAS No. 6089-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYLEUJXUBIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209730
Record name 4-Pentynoic acid
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-09-4
Record name 4-Pentynoic acid
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Record name 4-Pentynoic acid
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Record name 4-Pentynoic acid
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Record name Pent-4-ynoic acid
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Medicinal Chemistry and Biological Activity Studies of 4 Pentynoic Acid Derivatives

Ester and Amide Derivatives

The carboxylic acid group can be converted into esters, such as methyl 4-pentynoate or ethyl 4-pentynoate, through reactions with the corresponding alcohols. vulcanchem.comchemicalbook.com These esters are also valuable synthetic intermediates. vulcanchem.com Similarly, the acid can be coupled with amines to form amides. For example, it can be reacted with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an amine to form an amide linkage, a common reaction in the synthesis of peptidomimetics and crosslinkers. researchgate.netpnas.org

Substituted Derivatives

Derivatives with substitutions on the carbon chain have been synthesized and studied for their enhanced biological activities. For example, (S)-2-pentyl-4-pentynoic acid and (±)-2-hexyl-4-pentynoic acid have been shown to be more potent inhibitors of histone deacetylases (HDACs) than the well-known drug valproic acid. nih.gov This activity gives them potential as neuroprotective agents. nih.gov Other derivatives, such as 5-(2-bromophenyl)-4-pentynoic acid, are synthesized for use in further coupling reactions to build even more complex molecular frameworks. prepchem.com

Analytical and Characterization Techniques in 4 Pentynoic Acid Research

Spectroscopic Methods

Spectroscopy is crucial for probing the molecular structure of 4-pentynoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the carboxylic acid proton (-COOH) appears as a broad singlet significantly downfield. rsc.org The methylene (B1212753) protons (CH₂) adjacent to the carboxyl group and those adjacent to the acetylenic group appear as multiplets. The terminal alkyne proton (≡C-H) also shows a characteristic multiplet. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed at the lowest field. The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts, and the two methylene carbons can also be distinguished. rsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H (Carboxyl) ~10.06 (bs) rsc.org -
CH₂ (alpha to COOH) 2.63-2.58 (m) rsc.org ~32.8 rsc.org
CH₂ (beta to COOH) 2.54-2.46 (m) rsc.org ~13.7 rsc.org
H (Terminal Alkyne) 1.99-1.95 (m) rsc.org -
C (Carbonyl) - ~177.5 rsc.org
C (Internal Alkyne) - ~81.7 rsc.org
C (Terminal Alkyne) - ~69.9 rsc.org

Data sourced from a 300 MHz instrument. m = multiplet, bs = broad singlet.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound is ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M⁺·) and various fragment ions. nih.gov

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (98.10 g/mol ). nih.govnist.gov Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl radical (-OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ peak. libretexts.org The most abundant fragment ions observed in the NIST library data for this compound provide a characteristic fingerprint for its identification. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

m/z Value Relative Intensity Possible Fragment
98 Low [C₅H₆O₂]⁺· (Molecular Ion)
70 Top Peak [C₄H₆O]⁺·
53 3rd Highest [C₄H₅]⁺
27 2nd Highest [C₂H₃]⁺

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum displays characteristic absorption bands that confirm the presence of the carboxylic acid and the terminal alkyne moieties.

The carboxylic acid group is identified by two main absorptions: a very broad O-H stretching band, typically centered around 3000 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. vscht.cz The terminal alkyne is characterized by a sharp ≡C-H stretching absorption around 3300 cm⁻¹ and a weaker C≡C stretching absorption in the 2100-2140 cm⁻¹ region. vscht.cz

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Characteristic Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 vscht.cz Strong, Very Broad
Carboxylic Acid C=O Stretch 1725 - 1700 vscht.cz Strong
Alkyne ≡C-H Stretch 3300 - 3267 vscht.cz Strong, Sharp
Alkyne C≡C Stretch 2140 - 2100 vscht.cz Weak to Medium
Alkane C-H Stretch 2960 - 2850 Medium

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC. For instance, this compound can be effectively separated using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. thermofisher.com For applications requiring compatibility with mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. thermofisher.com This method is scalable and can be adapted for preparative separation to isolate impurities. thermofisher.com

Table 4: Example HPLC Method for this compound Analysis

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) thermofisher.com
Detection UV, Mass Spectrometry (MS)

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound, often after derivatization to increase its volatility and thermal stability. A common derivatization method is silylation. libretexts.org The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. ubc.ca

For analyzing carboxylic acids, polar stationary phases such as those based on polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropylphenyl polysiloxane are often employed. nih.gov The elution order is primarily determined by the boiling points of the components, with lower boiling point compounds having shorter retention times. ubc.ca The compound is detected as it elutes from the column, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which allows for both quantification and identification. forensicresources.org

Table 5: Typical Gas Chromatography Parameters for Carboxylic Acid Analysis

Parameter Condition
Derivatization Silylation (e.g., with BSTFA) libretexts.org
Column Type Polar capillary column (e.g., Polyethylene glycol or Cyanopropyl) nih.gov
Carrier Gas Helium or Nitrogen
Injector Temperature Sufficiently high to ensure rapid volatilization (e.g., 250 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) forensicresources.org

Other Characterization Methods

Beyond spectroscopic techniques, several other methods are routinely employed to characterize this compound, ensuring its identity and purity. These include elemental analysis and the determination of its melting point.

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. For this compound, this involves quantifying the percentage of carbon, hydrogen, and oxygen. The molecular formula of this compound is C₅H₆O₂. nih.govfishersci.ca Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of this compound is approximately 98.10 g/mol . nih.govsigmaaldrich.com

The expected elemental composition is a fundamental characteristic of the compound and is used to confirm the identity of a synthesized sample by comparing theoretical values with experimentally determined data.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01560.0561.22
HydrogenH1.00866.0486.16
OxygenO16.00232.0032.62
Total 98.098 100.00

The melting point of a pure solid is a distinct physical property that is often used as an indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity. Several sources report the melting point of this compound to be in the range of 54-57 °C. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Other sources indicate a slightly broader range of 52-58 °C. This physical constant is a key parameter in the characterization of the compound.

Table 2: Reported Melting Point of this compound

ParameterReported Value (°C)Source(s)
Melting Point54-57 sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Melting Point52-58

Theoretical and Computational Studies of 4 Pentynoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reactions of 4-pentynoic acid, offering a molecular-level understanding that complements experimental findings. DFT calculations allow researchers to map out reaction pathways, determine the geometries of transition states and intermediates, and calculate their relative energies.

DFT calculations have been instrumental in rationalizing the mechanisms of various transition-metal-catalyzed reactions involving this compound. A prominent example is its cycloisomerization to form γ-alkylidene-γ-butyrolactones, a transformation catalyzed by various metals, including palladium, iridium, and gold.

In studies of palladium-catalyzed cycloisomerization using pincer complexes, DFT calculations revealed a nuanced mechanism that accounts for experimental observations. researchgate.netrsc.org Initial computational models considering a single molecule of this compound per palladium center were inconsistent with experimental results, predicting a high-energy barrier for a key proton transfer step. rsc.org A more refined model, involving two molecules of this compound, demonstrated a significantly more favorable reaction pathway. rsc.orgresearchgate.net In this proposed mechanism, the second substrate molecule acts as a "proton shuttle," facilitating the activation of the carboxylic acid and the final protonolysis of the vinyl-palladium intermediate. rsc.org This cooperative effect between the palladium center and a second substrate molecule was crucial for a complete understanding of the catalytic cycle. researchgate.net

The general steps for this palladium-catalyzed reaction were determined to be:

Coordination: The alkyne moiety of this compound coordinates to the palladium center. rsc.org

Acid Activation: A second molecule of this compound facilitates the deprotonation of the coordinated substrate. rsc.org

Cyclization: The carboxylate attacks the coordinated alkyne, forming a vinyl-palladium intermediate. rsc.org

Protonolysis: The proton shuttle transfers a proton back, cleaving the carbon-palladium bond and releasing the lactone product. rsc.org

Similarly, for iridium(I) and rhodium(I) complexes, DFT calculations rationalized a three-step mechanism for the cyclization of this compound to γ-methylene-γ-butyrolactone. researchgate.netresearchgate.net This mechanism involves the coordination of the alkyne to the active catalyst, followed by an intramolecular cyclization step and a final reductive elimination to release the product and regenerate the catalyst. researchgate.netresearchgate.net

Computational studies on gold-catalyzed cycloisomerization within a resorcinarene (B1253557) cavitand have shown a mechanism involving the intramolecular addition of the carboxylic acid to the gold-activated alkyne, followed by a protodeauration step to yield the final lactone product. diva-portal.org

One of the key contributions of DFT calculations is in explaining and predicting the selectivity of chemical reactions. For the cyclization of this compound, a crucial aspect is regioselectivity: the preferential formation of a five-membered ring (γ-lactone) via a 5-exo-dig pathway versus a six-membered ring (δ-lactone) via a 6-endo-dig pathway.

DFT studies on the gold-catalyzed cycloisomerization within a cavitand host have quantitatively addressed this selectivity. diva-portal.orgnih.gov By calculating the activation barriers for the different cyclization pathways, researchers demonstrated that the 5-exo-dig pathway has a significantly lower energy barrier than the 6-endo-dig pathway. This computational result provides a clear rationale for the experimental observation that γ-lactones are formed exclusively. diva-portal.org

Table 1: Calculated Free Energy Barriers for Gold-Catalyzed Cycloisomerization of an Alkynoic Acid (1a) diva-portal.org
Cyclization PathwayDescriptionCalculated Barrier (kcal/mol)Resulting Product
5-anti-exo-digAttack on the internal alkyne carbon to form a 5-membered ring (anti-addition)10.3γ-lactone
5-syn-exo-digAttack on the internal alkyne carbon to form a 5-membered ring (syn-addition)11.3γ-lactone
6-endo-digAttack on the terminal alkyne carbon to form a 6-membered ring14.6δ-lactone

Furthermore, DFT calculations on the palladium-catalyzed reaction elucidated the stereoselectivity of the process. The calculations showed that the cyclization proceeds via an anti-attack of the carboxylate on the alkyne, which is consistent with deuterium-labeling experiments. rsc.org The model involving a single substrate molecule incorrectly predicted a syn-addition, highlighting the power of DFT in refining mechanistic proposals to match empirical data. rsc.org

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or system of molecules as a function of its geometry. rsc.org DFT calculations are used to compute points on this surface, identifying the low-energy paths that reactions are likely to follow. These paths, often visualized as two-dimensional reaction profiles, connect reactants, transition states, intermediates, and products. arxiv.org

For the palladium-catalyzed cycloisomerization of this compound, DFT calculations were used to construct the potential energy surface for the entire catalytic cycle. rsc.org The study compared the PES for a mechanism involving one substrate molecule against a mechanism involving two. researchgate.netrsc.org The resulting energy profiles clearly showed that the transition state for the proton back-transfer was prohibitively high in the single-molecule pathway (54.4 kcal/mol), whereas the involvement of a second molecule as a proton shuttle provided a much more accessible route with lower activation barriers for all steps. researchgate.netrsc.org

Table 2: Computed Reaction Profile Energies for the Cyclization of this compound via a Two-Molecule Pathway with a Palladium Catalyst rsc.orgresearchgate.net
SpeciesDescriptionRelative Energy (kcal/mol)
Cat-2Two substrate molecules coordinated to Pd center0.0
TS2ATransition state for proton shuttle from coordinated to external substrate+5.1
Int-2AIntermediate after initial proton transfer+2.6
TS2BTransition state for cyclization (anti-addition)+27.8
Int-2BVinyl-palladium intermediate+14.0
TS2CTransition state for protonolysis of vinyl-Pd bond+13.5
Int-2CProduct complex before release-27.5

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Diversification

The future of 4-pentynoic acid chemistry lies in the development of innovative synthetic strategies that expand the diversity of accessible molecules. Research is moving beyond simple derivatization to complex, diversity-oriented synthesis. A key approach involves using this compound derivatives, such as its succinimidyl ester, to acylate amino acids like L-Lysine and D-Lysine. nih.gov These "alkyne-acid" building blocks can then be combined with "azido-amine" building blocks in a modular fashion to rapidly generate libraries of structurally diverse macrocyclic peptidomimetics. nih.gov This strategy allows for the efficient creation of stereochemically varied tripeptide derivatives, which are precursors to complex macrocycles. nih.gov

Another significant area is the synthesis of functionalized precursors for specific applications. An economical and safer one-pot, four-step method has been developed to produce 2-hydroxy-4-pentynoic acid from diethyl 2-acetamidomalonate and propargyl alcohol. nih.gov This method, which involves hydrolysis, decarboxylation, diazotization, and hydroxylation, provides a key intermediate for creating 'clickable' polymers without the need to isolate intermediates. nih.gov Furthermore, this compound serves as a fundamental starting material in the one-pot synthesis of complex polycyclic heterocycles and in the creation of cytotoxic macrolides through ring-closing metathesis. nih.govsigmaaldrich.com Gold and silver-catalyzed cascade reactions are also being employed to synthesize complex benzo sigmaaldrich.comelsevierpure.comimidazo[1,2-c]pyrrolo[1,2-a]quinazolinone derivatives from this compound. nih.gov

Synthetic GoalKey Reagents/MethodResulting Compound/LibraryCitation
Diversity-Oriented SynthesisThis compound succinimidyl ester, Azido-amine building blocksLibrary of macrocyclic peptidomimetics nih.gov
Economical Precursor SynthesisDiethyl 2-acetamidomalonate, Propargyl alcohol, One-pot reaction2-Hydroxy-4-pentynoic acid nih.gov
Complex Heterocycle Synthesis2-(1H-benzo[d]imidazol-2-yl)anilines, Au(I)/Ag(I) catalysisBenzo-imidazo-pyrrolo-quinazolinones nih.gov
Oligomer SynthesisIterative amidification and copper-assisted alkyne-azide cycloaddition (CuAAC)Sequence-defined model oligomers nih.govsigmaaldrich.com

Expanded Applications in Advanced Materials

The terminal alkyne of this compound is a powerful functional handle for the development of advanced materials, particularly through "click chemistry." nih.gov Its ability to serve as a precursor for novel polymers and coatings is a major area of emerging research. nih.gov A prime example is the use of its derivative, 2-hydroxy-4-pentynoic acid, as a key intermediate in the synthesis of 'clickable' biodegradable polylactides (PLAs). nih.gov This allows for the efficient introduction of a wide array of pendant functional groups onto the polymer backbone via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the fine-tuning of the physicochemical properties of the resulting material for biomedical applications like drug delivery vehicles and tissue engineering scaffolds. nih.gov

The versatility of this compound extends to its use as a building block in material science for creating polymers with precisely controlled structures. nih.gov It is utilized in the synthesis of sequence-defined model oligomers, where its alkyne group allows for iterative and chemoselective construction of molecularly encoded chains using CuAAC reactions. nih.govnih.gov This precise control over sequence and functionality is critical for developing next-generation materials for data storage, catalysis, and biocompatible surfaces. The integration of this compound into polymer backbones enhances material properties and allows for post-polymerization functionalization, a key strategy in creating smart, responsive materials. nih.govresearchgate.net

Development of Next-Generation Bioconjugates and Therapeutics

This compound is a pivotal reagent in the field of bioconjugation, which involves linking molecules to create novel therapeutic and diagnostic agents. Its terminal alkyne group is ideal for click chemistry, a set of reactions known for being highly selective, efficient, and biocompatible. nih.gov Specifically, it enables the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to connect this compound (or its derivatives) to molecules containing azide (B81097) groups, such as proteins, peptides, or nucleic acids. nih.gov This methodology is central to creating advanced drug delivery systems, including antibody-drug conjugates (ADCs), where a potent drug is linked to a monoclonal antibody to target cancer cells specifically.

The compound also serves as an intermediate for producing various biologically active molecules. nih.gov For instance, it is a known hypoglycemic agent. nih.gov Its derivatives are used to synthesize ynenol lactones, which exhibit biological activity, through palladium-catalyzed reactions. sigmaaldrich.com The ability to incorporate this compound into larger structures like peptidomimetics opens the door to creating new classes of drugs that can mimic or inhibit biological pathways with high specificity. nih.gov As bioconjugation strategies become more sophisticated, the demand for versatile linkers and building blocks like this compound is expected to grow, driving the development of more targeted and effective therapeutics.

Mechanistic Insights into Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Research has shown that its structural analog, 4-pentenoic acid, is a hypoglycemic agent that functions by inhibiting fatty acid oxidation. nih.gov The mechanism involves the metabolic conversion of 4-pentenoic acid into highly reactive metabolites within mitochondria. nih.gov Specifically, it is converted to 2,4-pentadienoyl-CoA, which then forms 3-keto-4-pentenoyl-CoA. nih.gov This metabolite is a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase, a key component of the β-oxidation pathway. nih.gov

Furthermore, the acetylenic (alkyne) structure within related molecules has been shown to be crucial for mechanism-based enzyme inactivation. For example, 2-pentynoyl-CoA, an isomer of activated this compound, is a mechanism-based inactivator of short-chain acyl-CoA dehydrogenase, another critical enzyme in fatty acid metabolism. nih.gov It works by forming a covalent adduct with a glutamate (B1630785) residue in the enzyme's active site, thereby irreversibly blocking its function. nih.gov Similarly, other related compounds act as mechanism-based inhibitors for medium-chain acyl-CoA dehydrogenase (MCAD). elsevierpure.com These findings suggest that this compound likely functions by being metabolized into a reactive species that covalently modifies and inactivates key enzymes involved in fatty acid oxidation, explaining its observed hypoglycemic effects.

Compound/AnalogTarget EnzymeMechanism of ActionCitation
4-Pentenoic Acid (analog)3-Ketoacyl-CoA thiolaseMetabolized to 3-keto-4-pentenoyl-CoA, which acts as a reversible and irreversible inhibitor. nih.gov
2-Pentynoyl-CoA (isomer)Short-chain acyl-CoA dehydrogenaseActs as a mechanism-based inactivator, forming a covalent adduct with an active site glutamate residue. nih.gov
Spiropentylacetyl-CoA (analog)Medium-chain acyl-CoA dehydrogenase (MCAD)Acts as a mechanism-based inactivator, likely proceeding through a radical-induced ring fragmentation. elsevierpure.com

Integration with Advanced Analytical Techniques

Future research on this compound and its derivatives will heavily rely on the integration of advanced analytical techniques to elucidate structure-function relationships. For instance, computational methods like Density Functional Theory (DFT) calculations are being used to understand reaction mechanisms and kinetics in the ring-opening polymerization of monomers, a process relevant to creating polymers from this compound derivatives. researchgate.net This allows for the optimization of monomer, initiator, and catalyst structures for more efficient synthesis. researchgate.net

In the realm of biological interactions, sophisticated mass spectrometry techniques are providing unprecedented insights. Methods like native mass spectrometry and ultraviolet photodissociation (UVPD) can be used to study the conformational changes in proteins upon binding to small molecules like this compound. For example, such techniques have been used to observe how acyl carrier proteins adapt their structure to accommodate fatty acid chains of different lengths, revealing the specific amino acids that act as "gates" for the binding pocket. Applying these powerful analytical tools to study the interactions between this compound metabolites and their target enzymes, such as acyl-CoA dehydrogenases, will provide a detailed molecular-level understanding of its mechanism of action, paving the way for the rational design of more potent and selective inhibitors.

Q & A

Q. What mechanistic insights can be gained from studying this compound’s role in metal-catalyzed oxidations?

  • In copper-catalyzed alcohol oxidations, the alkyne may coordinate to the metal center, stabilizing transition states. Operando IR spectroscopy tracks intermediate formation, and kinetic isotope effects (KIEs) elucidate rate-determining steps .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS).
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and hazardous waste disposal.
  • Literature Gaps : Use SciFinder or Reaxys to identify understudied applications (e.g., photodynamic therapy).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.